3,4-二甲基-7-(1-甲基-2-氧代丙氧基)-2H-色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

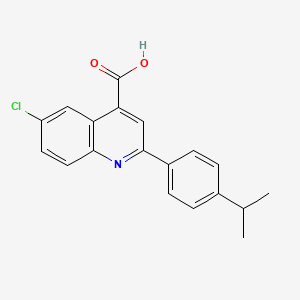

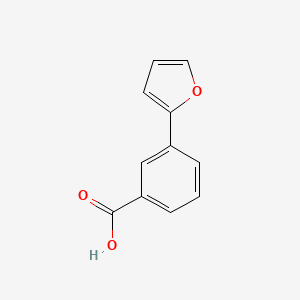

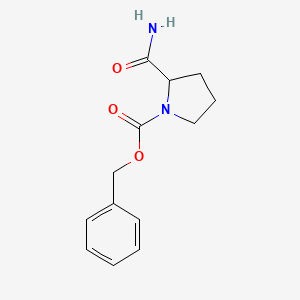

The compound of interest, 3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, is a derivative of chromene, a heterocyclic compound characterized by a benzopyran structure. Chromene derivatives are known for their diverse biological activities and potential therapeutic applications. The papers provided explore various chromene derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of chromene derivatives can be achieved through various methods. For instance, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines leads to the formation of cyclic phosphonic analogues of chromone . Another method involves the use of 3-hydroxy-3-methyl-1,1-dimethoxybutane as a reagent for dimethylchromenylation, which is a stable and accessible way to synthesize various dimethylchromens . Additionally, a novel method for preparing methyl 1,1a,2,7b-tetrahydro-2-oxocyclopropa[c]chromene-1a-carboxylate involves cyclopropanation of methyl coumarin-3-carboxylate .

Molecular Structure Analysis

The molecular structure of chromene derivatives is often determined using X-ray diffraction methods. For example, a novel psolaren derivative crystallizes in the monoclinic P21/c space group, with the molecule's fused phenyl and hetero-cycle rings being coplanar with each other . Another compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, forms a dimer and crystallizes in the monoclinic system .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions. The reaction with primary amines can lead to cyclic phosphonic analogues, while reactions with aromatic or secondary amines can result in hydrolysis . The synthesis of chromene derivatives can also involve condensation reactions, as seen with citral and meta-dihydric phenols .

Physical and Chemical Properties Analysis

The physicochemical properties of chromene derivatives are characterized using techniques such as elemental analysis, UV-, IR-, NMR spectroscopy, and HPLC. These methods help determine properties like melting point, molecular weight, and purity . The electronic structure of these compounds can be investigated using computational methods like Density Functional Theory (DFT), which provides insights into the molecular orbitals and electronic properties .

科学研究应用

生化传感

3,4-二甲基-7-(1-甲基-2-氧代丙氧基)-2H-色满-2-酮及其相关化合物因其在生化传感中的应用而受到研究。例如,Mani 等人(2018)的一项研究开发了一种用于检测 Cr3+ 离子的高灵敏度香豆素-吡唑啉探针。该探针在活细胞中有效,展示了在生物成像和传感应用中的潜力。

抗癌潜力

Mun 等人(2012) 的研究探讨了 2,2-二甲基-2H-色满基芳磺酰胺类似物的构效关系。这项研究强调了这些化合物作为癌症治疗中的小分子抑制剂的潜力,特别是通过靶向缺氧诱导因子-1 (HIF-1) 通路。

细胞毒性和抗菌特性

Khan 等人(2004)合成了 7-羟基-4-甲基-2H-色满-2-酮的衍生物,显示出有效的细胞毒性和抗菌活性。这些化合物表现出显着的植物生长抑制作用和抗真菌活性,表明它们在农业和制药应用中的潜力 (Khan et al., 2004)。

抗氧化活性

Gao 等人(2019) 的一项研究从余甘子中分离出新的异苯并呋喃酮衍生物,显示出良好的抗氧化活性。这些发现表明在健康补充剂或天然抗氧化剂中具有潜在用途。

抗脂质过氧化和酶抑制

Vlachou 等人(2023) 合成了一种新型化合物,表现出显着的抗脂质过氧化活性和大豆脂氧合酶抑制作用。这表明在与氧化应激和炎症相关的疾病中具有潜在的治疗应用。

药物合成和结构分析

各种研究集中于色满衍生物的合成和结构分析,以用于潜在的药物应用。例如,Manolov 等人(2008) 和 Fattahi 等人(2018) 为我们理解色满衍生物的晶体结构和合成做出了贡献,有助于新药的开发。

光谱分析和结构性质

研究还深入到色满衍生物的光谱分析中,提供了对其分子结构和潜在应用的见解。像 Delgado Espinosa 等人(2017) 的研究探索了硫族元素取代对色满类似物结构和光谱的影响。

属性

IUPAC Name |

3,4-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-8-9(2)15(17)19-14-7-12(5-6-13(8)14)18-11(4)10(3)16/h5-7,11H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNZFKVXGBBLCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392028 |

Source

|

| Record name | 3,4-Dimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one | |

CAS RN |

314742-02-4 |

Source

|

| Record name | 3,4-Dimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)

![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)

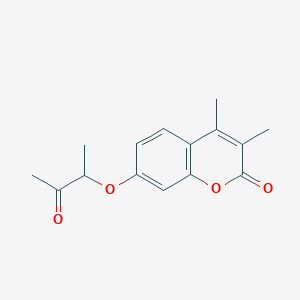

![2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid](/img/structure/B1335764.png)